N'-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C23H17BrN4O and a molecular weight of 445.32 g/mol This compound is known for its unique structural features, which include a bromophenyl group, a pyrazole ring, and an acenaphthylene moiety
Preparation Methods
The synthesis of N’-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-bromobenzaldehyde with 3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.
Chemical Reactions Analysis
N’-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Scientific Research Applications
N’-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazole ring are believed to play a crucial role in its biological activity by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
N’-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:
N’-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with a fluorine atom in place of the hydrogen atom on the phenyl ring.
N’-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with different substituents on the phenyl ring.
The uniqueness of N’-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17BrN4O |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H17BrN4O/c24-19-7-2-1-4-16(19)13-25-28-23(29)21-12-20(26-27-21)17-11-10-15-9-8-14-5-3-6-18(17)22(14)15/h1-7,10-13H,8-9H2,(H,26,27)(H,28,29)/b25-13+ |
InChI Key |
ZDADIMBXTFTENW-DHRITJCHSA-N |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=CC=C5Br |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=CC=C5Br |
Origin of Product |
United States |
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